molecular formula C15H11BrN2S B11765725 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline CAS No. 886496-22-6

3-(4-(3-Bromophenyl)thiazol-2-yl)aniline

Cat. No.: B11765725
CAS No.: 886496-22-6
M. Wt: 331.2 g/mol
InChI Key: VQTNSFDUMDAJIF-UHFFFAOYSA-N
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Description

3-(4-(3-Bromophenyl)thiazol-2-yl)aniline is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline typically involves multi-step reactions. One common method includes the reaction of 3-bromoaniline with thioamide in the presence of a base to form the thiazole ring. The reaction conditions often involve solvents like ethanol and catalysts such as piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-(3-Bromophenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-(3-Bromophenyl)thiazol-2-yl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, the compound can induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways and proteins .

Comparison with Similar Compounds

3-(4-(3-Bromophenyl)thiazol-2-yl)aniline can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of a bromophenyl group and a thiazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

886496-22-6

Molecular Formula

C15H11BrN2S

Molecular Weight

331.2 g/mol

IUPAC Name

3-[4-(3-bromophenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C15H11BrN2S/c16-12-5-1-3-10(7-12)14-9-19-15(18-14)11-4-2-6-13(17)8-11/h1-9H,17H2

InChI Key

VQTNSFDUMDAJIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC(=CC=C3)Br

Origin of Product

United States

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